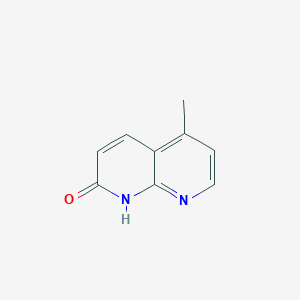
5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [5-(Methoxycarbonyl)-2-methyl-3-pyridinyl]boronic acid has a molecular formula of C8H10BNO4 and an average mass of 194.980 Da . Another related compound, (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid, has a molecular formula of C7H8BNO4 .
Synthesis Analysis
There are several methods for the synthesis of pyridinylboronic acids and esters. One of the most promising methods is the iridium- or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of (5-(Methoxycarbonyl)pyridin-3-yl)boronic acid include a density of 1.3±0.1 g/cm3, boiling point of 377.2±52.0 °C at 760 mmHg, and a flash point of 181.9±30.7 °C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has shown methods for synthesizing related pyrrolidine derivatives, highlighting the significance of such compounds in developing agrochemicals or medicinal compounds. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones showcases methodologies for creating structurally complex molecules with potential applications in drug discovery and agricultural chemistry (Ghelfi et al., 2003). Moreover, studies on the crystal structure determination of related compounds provide insights into the molecular configurations that can influence the physical and chemical properties of these substances (Jing Yuan et al., 2010).
Medicinal Chemistry and Biological Activity
Although the direct medicinal applications of 5-(Methoxycarbonyl)-5-methyl-2-(3-pyridinyl)-3-pyrrolidinecarboxylic acid dihydrochloride are not detailed, research into similar compounds reveals a broad interest in pyrrolidine derivatives for their potential biological activities. For instance, the synthesis and study of dihydropyridines and their derivatives indicate the importance of such structures in developing new therapeutics with anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020).
Chemical Modifications and Derivatives
Efforts to create novel organic molecules often involve the modification of pyrrolidine and pyridine moieties, indicative of the versatility of these core structures in synthetic chemistry. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine for synthesizing unconventional piperidines underscores the adaptability of pyridine derivatives in accessing new chemical spaces (S. Crotti et al., 2011).
Propriétés
IUPAC Name |
5-methoxycarbonyl-5-methyl-2-pyridin-3-ylpyrrolidine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4.2ClH/c1-13(12(18)19-2)6-9(11(16)17)10(15-13)8-4-3-5-14-7-8;;/h3-5,7,9-10,15H,6H2,1-2H3,(H,16,17);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHUGOOAEPEOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)C2=CN=CC=C2)C(=O)O)C(=O)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

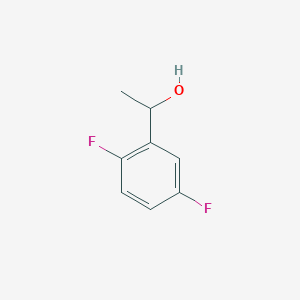
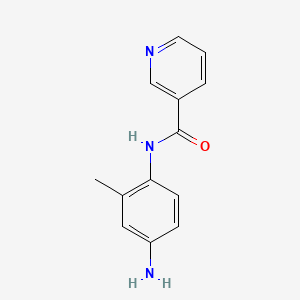

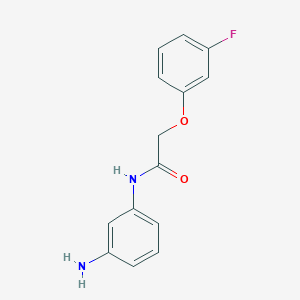
![4-cyclopropyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1645198.png)

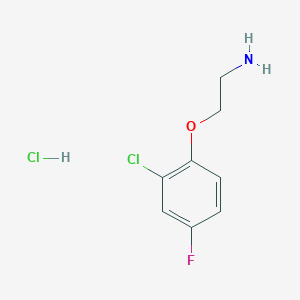
![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1645204.png)
![ethyl [4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B1645208.png)
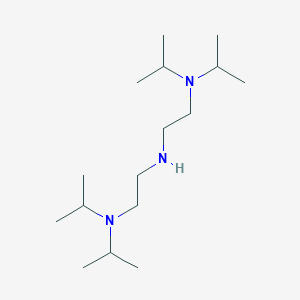
![N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B1645226.png)


